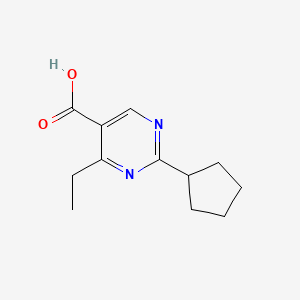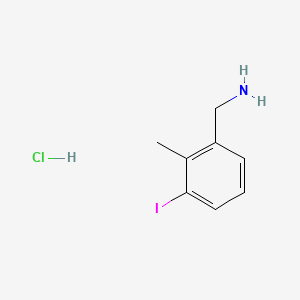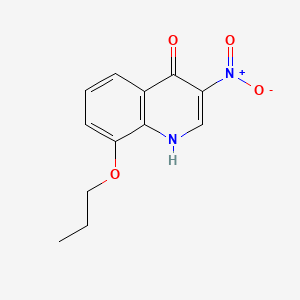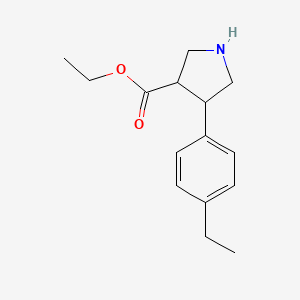
Ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound’s structure consists of a pyrrolidine ring substituted with an ethyl group at the 4-position and an ethylphenyl group at the 4-position of the phenyl ring, along with an ethyl ester group at the 3-position of the pyrrolidine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through various methods, including cyclization of acyclic precursors or functionalization of preformed pyrrolidine rings.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of efficient catalysts and reaction conditions to minimize by-products and maximize the desired product.
化学反应分析
Types of Reactions: Ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
科学研究应用
Ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
作用机制
The mechanism of action of ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents can influence its binding to enantioselective proteins, leading to different biological profiles . The compound may interact with specific receptors or enzymes, modulating their activity and resulting in various biological effects .
相似化合物的比较
Pyrrolidine Derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate.
Indole Derivatives: Indole derivatives also exhibit diverse biological activities and can be compared in terms of their pharmacological properties.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both ethyl and ethylphenyl groups, which contribute to its distinct chemical and biological properties .
属性
分子式 |
C15H21NO2 |
|---|---|
分子量 |
247.33 g/mol |
IUPAC 名称 |
ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-3-11-5-7-12(8-6-11)13-9-16-10-14(13)15(17)18-4-2/h5-8,13-14,16H,3-4,9-10H2,1-2H3 |
InChI 键 |
CSOTWLFJCQSDON-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2CNCC2C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13479245.png)
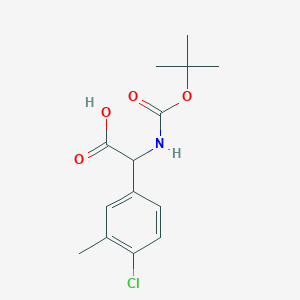
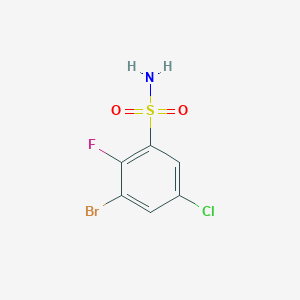
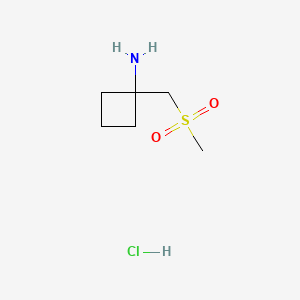
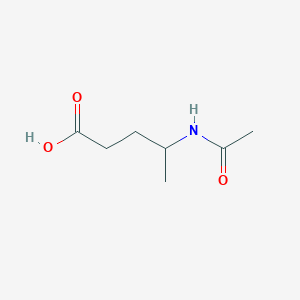

![2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine, bis(4-methylbenzene-1-sulfonic acid)](/img/structure/B13479276.png)
![1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13479277.png)
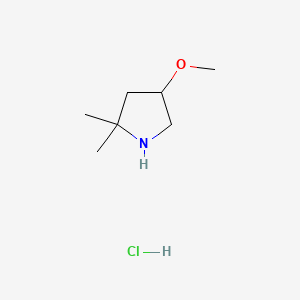
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13479288.png)
